Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate . This nomenclature reflects its structure: a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 5-position, linked to a methyl ester via an acetoxy group. The compound’s SMILES notation, $$ \text{O=C(CC1=CC(C(F)(F)F)=CC=C1I)OC} $$, further clarifies its atomic connectivity.
Key physicochemical properties include:
- Molecular formula : $$ \text{C}{10}\text{H}{8}\text{F}{3}\text{I}\text{O}{2} $$
- Molecular weight : 344.07 g/mol
- CAS registry number : 1261753-55-2
The compound’s structural analogs, such as methyl 4-trifluoromethylbenzoate and methyl 2-bromo-5-(trifluoromethyl)phenylacetate, highlight the impact of halogen substitution on reactivity and stability (Table 1).
Table 1: Structural analogs of this compound
| Compound Name | Substituents | Key Differences |
|---|---|---|
| Methyl 4-trifluoromethylbenzoate | CF₃ at para position | Lacks iodine; lower reactivity |
| Methyl 2-bromo-5-(trifluoromethyl)phenylacetate | Br instead of I | Reduced steric hindrance |
| Methyl 2-chloro-5-(trifluoromethyl)phenylacetate | Cl instead of I | Higher thermal stability |
Historical Context and Discovery
First documented in chemical catalogs in the early 2000s, this compound emerged as part of broader efforts to develop fluorinated aromatic compounds for pharmaceutical applications. The trifluoromethyl group’s introduction into organic molecules became a focal point in the late 20th century due to its ability to modulate lipophilicity and metabolic stability. The iodine atom, while less common than chlorine or bromine in drug design, offers distinct advantages in cross-coupling reactions, enabling the synthesis of complex architectures.
Significance in Organic Chemistry
The compound’s significance stems from two key features:
- Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing intermediate carbocations in substitution reactions and improving membrane permeability in bioactive molecules.
- Iodine substituent : Serves as a superior leaving group in nucleophilic aromatic substitution and facilitates transition metal-catalyzed couplings (e.g., Suzuki-Miyaura reactions).
These attributes make it a critical intermediate in synthesizing agrochemicals, liquid crystals, and protease inhibitors. For example, its structural motif appears in analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where fluorine atoms improve bioavailability.
Overview of Research Objectives
Current research focuses on three primary areas:
- Pharmaceutical intermediates : Investigating its utility in synthesizing antimicrobial and anticancer agents, leveraging the trifluoromethyl group’s bioactivity-enhancing properties.
- Material science : Exploring its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where fluorine substituents improve electron mobility.
- Methodological development : Optimizing synthetic routes to improve yield and scalability, particularly in metal-catalyzed functionalization.
Future studies aim to elucidate its reactivity in C–H activation processes and its potential in asymmetric catalysis.
Properties
Molecular Formula |
C10H8F3IO2 |
|---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14/h2-4H,5H2,1H3 |
InChI Key |
FWLFKCFCLIOQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Procedure
Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic Acid
Esterification
Mechanism
The diazonium salt intermediate reacts with KI to introduce iodine at the ortho position. Esterification converts the carboxylic acid to the methyl ester.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaNO₂, HCl, KI, 0°C → 90°C | 85% | |
| 2 | SOCl₂, methanol, reflux | 70% |
Directed Ortho Iodination of Ester Precursors
This method leverages regioselective iodination using Lewis acids to direct iodine to the ortho position.
Procedure
Mechanism
FeCl₃ coordinates to the ester oxygen, activating the ortho position for electrophilic iodination by ICl.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| ICl, FeCl₃, DCM | RT → reflux | 60–80% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modular synthesis by combining iodinated and trifluoromethyl-substituted partners.
Procedure
Mechanism
Transmetallation between the boronic acid and palladium intermediate facilitates carbon-carbon bond formation.
| Catalyst | Substrates | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid, iodinated ester | K₂CO₃ | Toluene | 50–75% |
Esterification of Acid Precursors
Direct esterification of 2-iodo-5-(trifluoromethyl)benzoic acid is a straightforward route.
Procedure
Mechanism
Protonation of the carboxylate by H₂SO₄ facilitates nucleophilic attack by methanol.
| Acid Precursor | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Iodo-5-(trifluoromethyl)benzoic acid | H₂SO₄, methanol | Reflux | 90% |
Comparison of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| 1 | Diazotization, esterification | High yield for acid step | Multiple steps, corrosive reagents |
| 2 | Directed iodination | Regioselective control | Requires Lewis acid, by-products |
| 3 | Cross-coupling | Modular synthesis | Pd catalyst cost, complex workup |
| 4 | Acid esterification | Simple, high yield | Relies on pure acid precursor |
Optimal Industrial vs. Laboratory Methods
- Industrial : Method 4 (esterification) is preferred due to scalability and cost-effectiveness.
- Laboratory : Method 1 (diazotization + esterification) or Method 2 (directed iodination) offers flexibility for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-iodo-5-(trifluoromethyl)phenylethanol.
Oxidation: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Key Observations :
- Iodine vs. Fluorine : The iodine atom in the target compound increases molecular weight by ~126 Da compared to fluorine analogs (e.g., ). This enhances polarizability and influences reactivity in nucleophilic substitutions.
- Trifluoromethyl Group : The -CF₃ group confers electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .
- Ester vs. Ether-Ester: Methyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate contains an ether linkage, reducing electrophilicity compared to the parent ester.
Mass Spectral Fragmentation Patterns
- This compound : Predicted to exhibit a molecular ion peak at m/z 344.07 (M⁺). Fragmentation likely involves cleavage of the labile ester bond (CH₂COOCH₃), producing a fragment ion at m/z 231.97 (C₇H₃F₃I⁺) due to loss of CH₃COO .
- Methyl 3-(trifluoromethyl)phenylacetate : Molecular ion at m/z 218.17 (M⁺) with a dominant fragment at m/z 161.07 (C₈H₆F₃⁺) via ester cleavage .
- Methyl phenylacetate (Simpler Analog) : Molecular ion at m/z 150 Da and fragment ion at m/z 91 Da (C₇H₇⁺) .
Insight: The iodine and trifluoromethyl substituents significantly alter fragmentation pathways compared to non-halogenated analogs.
Biological Activity
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in pharmaceutical research.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of iodine and trifluoromethyl substituents contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group allows for better membrane penetration, while the iodine atom can participate in halogen bonding, stabilizing interactions with enzymes or receptors. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Its structural features may allow it to interfere with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have demonstrated that variations in substituents on the aromatic ring significantly influence the compound's potency against specific biological targets. For instance, modifications that enhance lipophilicity or improve binding affinity to target receptors can lead to increased efficacy .
Case Studies and Research Findings
- Anticancer Activity : In a study examining various derivatives of phenylacetates, this compound was highlighted for its ability to inhibit cancer cell proliferation. The compound's IC50 values were determined through cell viability assays, indicating significant cytotoxic effects against several cancer cell lines .
- Enzyme Inhibition : Research focusing on the inhibition of specific enzymes revealed that this compound could effectively inhibit key enzymes involved in cancer progression. This inhibition was linked to the compound's structural characteristics and its ability to interact with enzyme active sites .
- Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is being explored for synthesizing more complex molecules with enhanced biological activity. Its role in drug development underscores its potential as a lead compound for novel therapeutics targeting various diseases .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth; potential for new antimicrobial agents |
| Anti-inflammatory | May interfere with inflammatory pathways |
| Anticancer | Significant cytotoxic effects against cancer cell lines |
| Enzyme inhibition | Effective inhibition of enzymes related to cancer progression |
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-iodo-5-(trifluoromethyl)phenylacetate, and how is purity ensured?
- Methodological Answer : A palladium-catalyzed cross-coupling reaction is frequently employed, as demonstrated in Reference Example 14 of EP 4374877 A2. Key steps include using tetrakis(triphenylphosphine)palladium as a catalyst, potassium carbonate as a base, and toluene/ethanol/water solvent systems at 110°C. Post-reaction purification via silica gel column chromatography (ethyl acetate/petroleum ether) achieves >98% purity. HPLC analysis (retention time: 0.99 minutes) and LCMS (m/z 307 [M+H]⁺) are critical for verifying purity and structural integrity .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- LCMS : Detects molecular ion peaks (e.g., m/z 307 [M+H]⁺) to confirm molecular weight.
- HPLC : Retention time (0.99 minutes under SQD-AA05 conditions) ensures chromatographic consistency.
- NMR/IR : ¹H/¹³C NMR and infrared spectroscopy validate functional groups (e.g., ester, trifluoromethyl, iodo-substituents).
- Elemental Analysis : Quantifies C, H, N, and halogen content to confirm stoichiometry .
Q. What safety precautions should be taken when handling this compound based on structural analogs?
- Methodological Answer : Acute toxicity data for methyl phenylacetate analogs (oral LD₅₀ in rats: 2.55 g/kg; dermal LD₅₀ in rabbits: 2.4 g/kg) suggest moderate toxicity. Researchers should:
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Avoid direct skin contact; wash hands post-handling.
- Store in airtight containers away from light/moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the trifluoromethyl group in similar esters?
- Methodological Answer :
- Reagent Selection : Use trifluoromethylpyridine derivatives (e.g., 5-bromo-2-(trifluoromethyl)pyridine) as coupling partners .
- Catalyst Efficiency : Screen palladium/ligand systems (e.g., XPhos Pd G3) to enhance coupling yields.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) or biphasic systems (toluene/water) to improve solubility of halogenated intermediates.
- Temperature Control : Monitor exothermic reactions via thermal imaging to prevent side reactions .
Q. How to resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Process Variables : Investigate catalyst loading (e.g., 3–5 mol% Pd), stirring efficiency (≥500 rpm), and heat distribution.
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large-scale batches.
- Design of Experiments (DOE) : Apply factorial design to identify critical parameters (e.g., base concentration, reaction time) affecting yield .
Q. What in vitro/in vivo models are appropriate for assessing the chronic toxicity of such esters?
- Methodological Answer :
- In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity and metabolic stability.
- In Vivo : Conduct 90-day subchronic studies in rodents (OECD 408/409) to evaluate organ toxicity. Include endpoints like serum biochemistry (ALT, creatinine) and histopathology.
- Environmental Toxicity : Test biodegradability (OECD 301) and bioaccumulation potential (OECD 305) due to the compound’s halogenated structure .
Q. How to prevent ester hydrolysis during storage or reaction?
- Methodological Answer :
- Storage : Use desiccants (silica gel) and inert atmospheres (N₂/Ar) to minimize moisture exposure.
- Reaction Conditions : Maintain anhydrous solvents (e.g., dried toluene via molecular sieves) and neutral pH.
- Stabilizers : Add radical scavengers (BHT) or antioxidants (ascorbic acid) to inhibit degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
